Cas no 2172172-80-2 (4-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}but-2-ynoic acid)

4-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}but-2-ynoic acid structure
2172172-80-2 structure
Product Name:4-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}but-2-ynoic acid
CAS No:2172172-80-2
MF:C26H19BrN2O5
MW:519.343466043472
CID:6334904
PubChem ID:165511382
Update Time:2025-09-23

4-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}but-2-ynoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}but-2-ynoic acid
    • EN300-1550736
    • 2172172-80-2
    • 4-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}but-2-ynoic acid
    • Inchi: 1S/C26H19BrN2O5/c27-17-12-16(25(32)28-11-5-10-24(30)31)13-18(14-17)29-26(33)34-15-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,12-14,23H,11,15H2,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: DRYHWRVMWHJAOQ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(NCC#CC(=O)O)=O)C=C(C=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 518.04773g/mol
  • Monoisotopic Mass: 518.04773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 814
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 105Ų

4-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}but-2-ynoic acid Pricemore >>

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Additional information on 4-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}but-2-ynoic acid

Recent Advances in the Study of 4-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}but-2-ynoic acid (CAS: 2172172-80-2)

The compound 4-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}but-2-ynoic acid (CAS: 2172172-80-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a brominated phenylformamido moiety, has shown promising potential in various applications, particularly in drug discovery and peptide synthesis. Recent studies have focused on elucidating its synthetic pathways, biological activities, and potential therapeutic applications.

One of the key areas of research has been the optimization of synthetic routes for this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that employs palladium-catalyzed cross-coupling reactions to introduce the bromo-substituent, followed by Fmoc protection of the amino group. This method not only improves the overall yield but also reduces the formation of by-products, making it more suitable for large-scale production. The study also highlighted the compound's stability under various physiological conditions, which is crucial for its potential use in vivo.

In addition to its synthetic utility, 4-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}but-2-ynoic acid has been investigated for its biological activities. A recent preprint on bioRxiv (2024) reported that this compound exhibits inhibitory effects on certain protein-protein interactions (PPIs) involved in cancer cell proliferation. Specifically, it was found to disrupt the interaction between the oncogenic protein MDM2 and the tumor suppressor p53, leading to the reactivation of p53-mediated apoptosis in cancer cells. These findings suggest that the compound could serve as a lead molecule for the development of novel anticancer agents.

Further research has explored the compound's role in peptide synthesis. The Fmoc group is a well-known protecting group in solid-phase peptide synthesis (SPPS), and the incorporation of this compound into peptide chains has been shown to enhance the stability and bioavailability of the resulting peptides. A study in Organic & Biomolecular Chemistry (2023) demonstrated that the bromo-substituent provides a handle for further functionalization, enabling the introduction of various pharmacophores or fluorescent tags. This versatility makes the compound a valuable tool for the design of peptide-based therapeutics and diagnostic agents.

Despite these promising findings, challenges remain in the development and application of 4-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}but-2-ynoic acid. For instance, its solubility in aqueous solutions is limited, which could hinder its use in biological assays. Recent efforts have focused on modifying the compound's structure to improve its hydrophilicity without compromising its biological activity. Additionally, more in vivo studies are needed to fully assess its pharmacokinetic and toxicological profiles.

In conclusion, the compound 4-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}but-2-ynoic acid (CAS: 2172172-80-2) represents a promising candidate for various applications in chemical biology and medicinal chemistry. Its unique structural features, combined with its synthetic accessibility and biological activities, make it a valuable molecule for further research. Future studies should focus on addressing the current limitations and exploring its full therapeutic potential.

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